RSV Antiviral Potency: 5-Methylsulfonyl Indazole Core vs. 5-Unsubstituted Indazole
In a direct head-to-head comparison within the same RSV CPE (cytopathic effect) assay system, a methylsulfonyl indazole-derived compound (compound 47, which incorporates the 5-methylsulfonyl-1H-indazole core) demonstrated potent antiviral activity (EC₅₀ = 0.053 μM). In stark contrast, the unsubstituted indazole analog (compound 36, lacking any substituent at the 5-position) exhibited no measurable antiviral activity at concentrations up to 50 μM (EC₅₀ >50 μM) [1]. This >940-fold difference in potency establishes that the 5-methylsulfonyl substituent is an absolute requirement for RSV fusion inhibition within this chemotype.
| Evidence Dimension | RSV Antiviral Potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.053 μM (compound 47, containing 5-methylsulfonyl-1H-indazole core) |
| Comparator Or Baseline | EC₅₀ >50 μM (compound 36, unsubstituted 1H-indazole core) |
| Quantified Difference | >940-fold improvement in potency |
| Conditions | RSV Long strain, HEp-2 cell CPE assay, 5-day incubation |
Why This Matters
Procurement of CAS 1173999-87-5 is essential for synthesizing compounds with any measurable RSV antiviral activity in this series, as the unsubstituted indazole core is inactive.
- [1] Feng S, Li C, Chen D, Zheng X, Yun H, Gao L, Shen HC. Discovery of methylsulfonyl indazoles as potent and orally active respiratory syncytial Virus(RSV) fusion inhibitors. Eur J Med Chem. 2017;138:1147-1157. Table 3. View Source
